4-(But-1-yn-1-yl)pyrimidin-2-amine
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Overview
Description
4-(But-1-yn-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 4-(But-1-yn-1-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with but-1-yne. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(But-1-yn-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(But-1-yn-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and subsequent phosphorylation of target proteins . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-(But-1-yn-1-yl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activity but lacking the but-1-yn-1-yl group.
4-(But-1-yn-1-yl)pyrimidin-2-ol:
4-(But-1-yn-1-yl)pyrimidin-2-thiol: A thiolated derivative with unique properties and uses in sulfur chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-but-1-ynylpyrimidin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2H2,1H3,(H2,9,10,11) |
InChI Key |
MDVZOGIOOCCPTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=NC(=NC=C1)N |
Origin of Product |
United States |
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